molecular formula C29H28O8 B15140631 eIF4A3-IN-16

eIF4A3-IN-16

Cat. No.: B15140631
M. Wt: 504.5 g/mol
InChI Key: JMTJQGAMQVTDMS-IDAMAFBJSA-N
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Description

Eukaryotic Initiation Factor 4A3 Inhibitor 16 (eIF4A3-IN-16) is a small molecule inhibitor specifically designed to target eukaryotic initiation factor 4A3, a core component of the exon junction complex

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of eukaryotic initiation factor 4A3 inhibitor 16 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield of the final product. Commonly used reagents include organic solvents, catalysts, and protective groups to ensure the stability of reactive intermediates.

Industrial Production Methods

Industrial production of eukaryotic initiation factor 4A3 inhibitor 16 involves scaling up the laboratory synthesis to a larger scale, optimizing reaction conditions, and ensuring consistent quality control. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Eukaryotic initiation factor 4A3 inhibitor 16 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.

Mechanism of Action

Eukaryotic initiation factor 4A3 inhibitor 16 exerts its effects by binding to eukaryotic initiation factor 4A3, a core component of the exon junction complex. This binding disrupts the normal function of the exon junction complex, leading to altered mRNA splicing, reduced nonsense-mediated mRNA decay, and changes in gene expression. The compound’s mechanism of action involves the inhibition of eukaryotic initiation factor 4A3’s ATPase and RNA helicase activities, which are essential for its role in RNA metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Eukaryotic initiation factor 4A3 inhibitor 16 is unique in its specific targeting of eukaryotic initiation factor 4A3, which is distinct from eukaryotic initiation factor 4A1 and eukaryotic initiation factor 4A2 in its role within the exon junction complex. This specificity allows for more precise modulation of gene expression and mRNA splicing, making it a valuable tool in both basic research and therapeutic development .

Properties

Molecular Formula

C29H28O8

Molecular Weight

504.5 g/mol

IUPAC Name

methyl (1R,2R,3S,3aR,8bS)-6-acetyl-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate

InChI

InChI=1S/C29H28O8/c1-16(30)18-14-21(35-3)25-22(15-18)37-29(19-10-12-20(34-2)13-11-19)24(17-8-6-5-7-9-17)23(27(32)36-4)26(31)28(25,29)33/h5-15,23-24,26,31,33H,1-4H3/t23-,24-,26-,28+,29+/m1/s1

InChI Key

JMTJQGAMQVTDMS-IDAMAFBJSA-N

Isomeric SMILES

CC(=O)C1=CC2=C(C(=C1)OC)[C@@]3([C@@H]([C@@H]([C@H]([C@@]3(O2)C4=CC=C(C=C4)OC)C5=CC=CC=C5)C(=O)OC)O)O

Canonical SMILES

CC(=O)C1=CC2=C(C(=C1)OC)C3(C(C(C(C3(O2)C4=CC=C(C=C4)OC)C5=CC=CC=C5)C(=O)OC)O)O

Origin of Product

United States

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